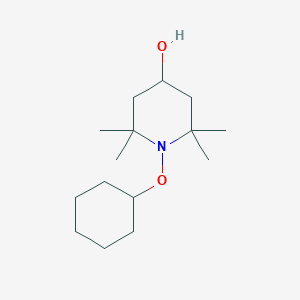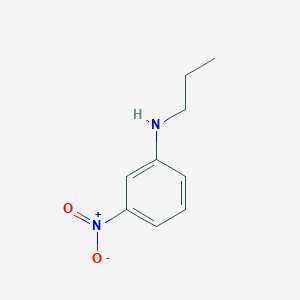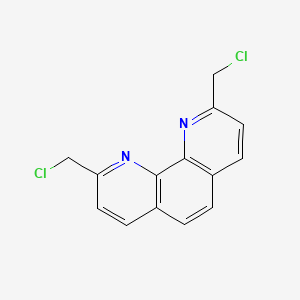
2,9-Bis(chloromethyl)-1,10-phenanthroline
Vue d'ensemble
Description
2,9-Bis(chloromethyl)-1,10-phenanthroline (BCMP) is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a member of the phenanthroline family and is known for its ability to bind to metal ions, making it a valuable tool in various fields of research. In
Applications De Recherche Scientifique
Metal Oxidation Catalysts
2,9-Bis(chloromethyl)-1,10-phenanthroline has been studied for its potential in synthesizing oxidatively resistant derivatives for coordination to metal oxidation catalysts. It forms robust ligands which are useful in metal oxidation processes (Beer, Jiménez, & Drago, 1993).
Host-Guest Complexation
This compound has been utilized in host-guest complexation studies. The complexation with various ions, including Li+, Na+, K+, and others, has been demonstrated, indicating its utility in creating host-guest systems for different applications (Keipert, Knobler, & Cram, 1987).
Solution and Solid-State Conformations
In research exploring solution and solid-state conformations, 2,9-Bis(chloromethyl)-1,10-phenanthroline has been used as a selective dialkylating agent. This application is significant in understanding molecular conformations and interactions in different states (Hernández et al., 2013).
Ionophores for Alkali Metal Ions
The compound has been synthesized and studied as an ionophore for alkali metal ions. Its properties as sensing agents for ion-selective electrodes and fluorometry are of interest, particularly in selective ion transport applications (Sugihara & Hiratani, 1996).
Luminescence Quenching Studies
Studies have explored its role in solvent-induced luminescence quenching, providing insights into the photophysical properties of copper(I) phenanthroline complexes. This research is essential in photophysics and photochemistry (Penfold et al., 2013).
Photophysical Properties of Copper(I) Complexes
Research on the photophysical properties of copper(I) complexes derived from 1,10-phenanthroline ligands with various substituents, including 2,9-Bis(chloromethyl)-1,10-phenanthroline, has been conducted. This provides valuable information on the electronic properties and behavior of these complexes (Accorsi et al., 2010).
Copper Phenanthrolines in Photophysical Applications
The compound has been used to study copper phenanthrolines, particularly their excited states and potential as photosensitizers. The research focuses on understanding the protective effects of substituents on the charge-transfer excited state of copper(I) derivatives (Cunningham et al., 1999).
Excited States of Cuprous Bis-phenanthroline Compounds
2,9-Bis(chloromethyl)-1,10-phenanthroline has been essential in the study of cuprous bis-phenanthroline compounds, particularly their MLCT excited states. These studies contribute to a broader understanding of metal-to-ligand charge transfer and its implications (Scaltrito et al., 2000).
Synthesis and Structural Characterization
The synthesis and structural characterization of complexes containing this compound have been explored, contributing to the understanding of molecular structures and their potential applications in various fields (Krapcho et al., 2009).
Propriétés
IUPAC Name |
2,9-bis(chloromethyl)-1,10-phenanthroline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2/c15-7-11-5-3-9-1-2-10-4-6-12(8-16)18-14(10)13(9)17-11/h1-6H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSRCSBZOPMBPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C1C=CC(=N3)CCl)N=C(C=C2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10326586 | |
| Record name | NSC602849 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10326586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,9-Bis(chloromethyl)-1,10-phenanthroline | |
CAS RN |
87518-61-4 | |
| Record name | NSC602849 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10326586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



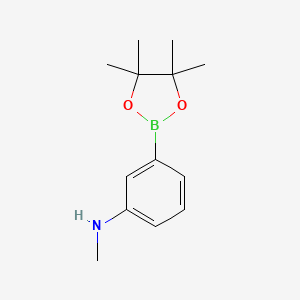
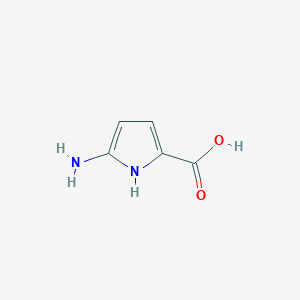


![2-Methylpyrazolo[1,5-A]pyrimidin-7(4H)-one](/img/structure/B3057980.png)

![N-[(3-methylthiophen-2-yl)methyl]butan-2-amine](/img/structure/B3057985.png)
![7-(Difluoromethyl)-2,5-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B3057987.png)
![1-[(3-Chloro-4-fluorophenyl)methyl]piperazine](/img/structure/B3057988.png)

![4-[(1E,3E)-4-(1-ethylpyridin-1-ium-4-yl)buta-1,3-dienyl]-N,N-dimethylaniline](/img/no-structure.png)

